2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide
Description
Evolution of Acetamide Derivatives in Chemical Research
Acetamide derivatives have long served as foundational scaffolds in organic and medicinal chemistry due to their structural versatility and pharmacological potential. Early research focused on simple acetamides as analogs of naturally occurring amides, but the discovery of their bioisosteric properties expanded their applications. For instance, the development of selective cyclooxygenase-II (COX-II) inhibitors highlighted acetamides’ ability to modulate enzyme activity while minimizing gastrointestinal toxicity. The incorporation of aromatic substituents, such as phenoxy groups, further enhanced their binding affinity to biological targets. By the early 21st century, acetamide derivatives had become central to drug discovery programs targeting inflammation, cancer, and neurodegenerative diseases.
Significance of Brominated Phenoxy-Acetamides in Modern Organic Chemistry
Brominated phenoxy-acetamides represent a critical subclass due to bromine’s unique electronic and steric effects. The bromine atom’s electronegativity increases the electrophilicity of adjacent functional groups, facilitating nucleophilic substitution reactions. For example, in 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide , the 5-bromo and 4-bromo substituents on the aromatic rings enhance molecular rigidity and π-π stacking interactions (Figure 1). This structural feature is exploited in materials science for designing liquid crystals and in medicinal chemistry for optimizing receptor binding. Bromine’s role in stabilizing transition states during Suzuki-Miyaura couplings has also made brominated acetamides valuable intermediates in cross-coupling reactions.
Table 1: Key Applications of Brominated Phenoxy-Acetamides
Properties
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2NO4/c1-22-14-6-10(8-20)13(18)7-15(14)23-9-16(21)19-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLKUQLYWBFAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, supported by research findings and data tables.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H13Br2NO4 |
| Molecular Weight | 443.09 g/mol |
| LogP | 3.3907 |
| Polar Surface Area | 52.492 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
These properties suggest that the compound is moderately lipophilic, which may influence its bioavailability and interaction with biological membranes .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. A related study evaluated various derivatives against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay, which assesses cell viability . Compounds structurally similar to this compound showed varying degrees of cytotoxicity, indicating that modifications in structure can significantly affect biological activity.
Case Studies and Research Findings
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of compounds similar to this compound to various biological targets involved in cancer progression. These studies suggest a favorable binding interaction with estrogen receptors, which are critical in breast cancer biology .
- In Vitro Testing : A comparative analysis of several acetamide derivatives showed that those with electron-withdrawing groups exhibited enhanced anticancer activity. The presence of bromine atoms in the structure likely contributes to this increased potency by enhancing electron affinity, facilitating interactions with target biomolecules .
- Toxicological Assessments : Toxicity studies conducted on similar compounds have demonstrated low acute toxicity profiles, suggesting that derivatives of this class may be safe for further development . Histopathological examinations did not reveal significant adverse effects in animal models, supporting the potential for therapeutic applications.
Comparison with Similar Compounds
Challenges :
Antimicrobial Activity
- Triazinoindole derivatives (e.g., compound 26): 95% purity, hypothesized to target bacterial topoisomerases .
FPR Modulation
Preparation Methods
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
- 5-Bromo-4-formyl-2-methoxyphenoxy acetic acid (Phenoxy fragment)
- 4-Bromoaniline (Amine fragment)
Coupling these fragments through amide bond formation constitutes the final step. Critical challenges include regioselective bromination, formylation stability, and methoxy group positioning.
Phenoxy Fragment Synthesis
Starting Material: 3-Methoxy-4-hydroxybenzaldehyde
- Bromination : Electrophilic bromination using Br₂ (1.1 eq) in acetic acid at 0–5°C introduces bromine at the 5-position, yielding 5-bromo-3-methoxy-4-hydroxybenzaldehyde (72–78% yield).
- Methylation : Protection of the phenolic -OH via treatment with methyl iodide (1.2 eq) and K₂CO₃ in acetone reflux (6 h) gives 5-bromo-3-methoxy-4-methoxybenzaldehyde.
- Formylation Adjustment : Vilsmeier-Haack formylation (POCl₃/DMF, 0°C → RT) may be required if direct bromination compromises the aldehyde group.
Acetic Acid Sidechain Introduction
Amine Fragment Preparation
4-Bromoaniline Sourcing :
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
- Conditions : Phenoxy acetic acid (1 eq), 4-bromoaniline (1.2 eq), EDCI (1.5 eq), HOBt (0.3 eq) in DCM, RT, 24 h.
- Yield : 65–72% after silica gel chromatography (hexane:EtOAc 3:1).
- Advantages : Mild conditions preserve aldehyde functionality.
Schotten-Baumann Reaction
Optimization and Challenges
Bromination Selectivity
Aldehyde Stability
Comparative Data on Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| EDCI/HOBt coupling | 72 | 98.5 | Mild, aldehyde-compatible | Cost of reagents |
| Schotten-Baumann | 64 | 97.2 | Scalability | Protection/deprotection steps |
| Direct alkylation | 55 | 95.8 | Fewer steps | Low regioselectivity |
Q & A
Basic: What are the recommended synthetic routes for 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide, and what key reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Phenolic Ether Formation : Coupling a brominated phenolic precursor with an acetamide derivative via nucleophilic substitution. Ethoxylation or methoxylation may require bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
Formylation : Introduction of the formyl group via the Vilsmeier-Haack reaction (using POCl₃ and DMF) under controlled temperatures (0–5°C) to avoid over-oxidation .
Acetamide Coupling : Reacting the intermediate with 4-bromoaniline using coupling agents (e.g., EDC/HOBt) in dichloromethane.
Key Factors :
- Purity : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures separation of byproducts .
- Yield Optimization : Stoichiometric ratios (1:1.2 for bromophenol to acetamide) and inert atmospheres (N₂/Ar) minimize side reactions .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, methoxy at δ 3.8–4.0 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%), while high-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 495.97) .
- FT-IR : Identifies functional groups (C=O stretch at ~1680 cm⁻¹, N-H bend at ~1540 cm⁻¹) .
Advanced: How can researchers optimize synthesis to improve scalability while maintaining enantiomeric purity?
Methodological Answer:
- Flow Chemistry : Continuous flow systems enhance reproducibility and reduce reaction times for formylation and coupling steps .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for bromophenyl intermediates .
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) during HPLC purification to isolate enantiomers, critical for pharmacological studies .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing (e.g., consistent inoculum size: 1.5×10⁸ CFU/mL) to minimize variability in zone-of-inhibition measurements .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for cytotoxicity) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Structural Confirmation : Recharacterize disputed batches via X-ray crystallography to rule out polymorphic differences affecting bioactivity .
Advanced: What computational methods predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to bacterial penicillin-binding proteins (PBPs) or human kinase domains (e.g., EGFR), prioritizing poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .
- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
- QSAR Models : Use descriptors (logP, polar surface area) to correlate substituent effects (e.g., bromine’s electronegativity) with antimicrobial potency .
SAR: How does the substitution pattern influence bioactivity compared to analogs?
Methodological Answer:
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions, increasing Gram-positive bacterial inhibition (e.g., S. aureus MIC: 2.5 μM vs. 5.2 μM for chloro-analogs) .
- Methoxy Positioning : Para-methoxy improves solubility (logP = 2.1 vs. 3.5 for ortho), enhancing bioavailability in in vivo models .
- Formyl Group : Critical for Schiff base formation with lysine residues in target enzymes (e.g., dihydrofolate reductase), as shown in enzyme inhibition assays (IC₅₀ = 0.8 μM) .
Biological Mechanisms: What experimental approaches elucidate its mechanism against bacterial targets?
Methodological Answer:
- TEM Imaging : Visualize cell wall lysis in E. coli after 24-hour exposure (10 μg/mL) .
- Enzyme Inhibition Assays : Measure NADPH oxidation rates in presence of DHFR (ΔA₃₄₀/min ≤ 0.05 indicates potent inhibition) .
- Resistance Studies : Serial passage experiments (20 generations) assess mutation-driven MIC increases; >4-fold shift suggests high resistance risk .
Stability: What factors affect stability under various storage conditions?
Methodological Answer:
- Photodegradation : Store in amber vials at -20°C; UV-Vis shows <5% degradation after 6 months vs. 25% in light-exposed samples .
- Hydrolytic Stability : pH 7.4 PBS at 37°C: t₁/₂ = 14 days; acidic conditions (pH 2.0) reduce t₁/₂ to 48 hours due to formyl group hydrolysis .
- Lyophilization : Lyophilized powders retain >90% potency for 12 months at -80°C vs. 70% for solutions .
Toxicity: How is in vitro toxicity assessed for safety profiling?
Methodological Answer:
- MTT Assays : Test against HEK293 cells (48-hour exposure); IC₅₀ > 50 μM indicates low cytotoxicity .
- hERG Inhibition : Patch-clamp electrophysiology (IC₅₀ > 30 μM) to rule out cardiac toxicity risks .
- Ames Test : Use S. typhimurium TA98 strain; revertant colonies <2x control confirm non-mutagenicity .
Data Reproducibility: What pitfalls occur in replicating pharmacological data, and how are they mitigated?
Methodological Answer:
- Compound Purity : Require CoA with HPLC purity ≥95% and ¹H NMR spectral matches .
- Assay Variability : Use internal controls (e.g., ciprofloxacin for antimicrobial assays) and harmonize protocols (e.g., Mueller-Hinton agar batch consistency) .
- Data Transparency : Share raw datasets (e.g., NMR spectra, inhibition curves) via repositories like Zenodo to enable independent validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
